Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride
Description
Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazolo-diazepine core fused with an ethyl carboxylate group and a hydroxyl substituent at position 5. This compound belongs to a class of diazepine derivatives known for their diverse pharmacological activities, including antiviral, anticancer, and kinase inhibition properties . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
CAS No. |
1956356-18-5 |
|---|---|
Molecular Formula |
C10H16ClN3O3 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-2-16-10(15)9-3-7-4-11-5-8(14)6-13(7)12-9;/h3,8,11,14H,2,4-6H2,1H3;1H |
InChI Key |
PHVHGJNVVQTIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CC(CNCC2=C1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of (E)-4-(Dimethylamino)-1,1-Dimethoxybut-3-en-2-one
1,1-Dimethoxypropan-2-ketone reacts with dimethylformamide dimethyl acetal at 100°C to yield the enamine intermediate (Compound 2). The reaction proceeds via nucleophilic addition-elimination, with dimethylformamide dimethyl acetal acting as both solvent and reagent. The product is isolated via vacuum concentration without further purification.
Step 2: Cyclization to 3-(Dimethoxymethyl)-1H-Pyrazole
Compound 2 undergoes cyclization with hydrazine hydrate at 0–25°C for 16 hours. The reaction forms the pyrazole core (Compound 3) through hydrazine-mediated ring closure. Extraction with ethyl acetate and washing with saturated brine yields 3-(dimethoxymethyl)-1H-pyrazole in 72% yield.
Step 3: Hydrolysis to 1H-Pyrazole-3-Carbaldehyde
Treatment of Compound 3 with formic acid at 25°C for 12 hours hydrolyzes the dimethoxymethyl group to an aldehyde (Compound 4). The reaction is quenched with water, and the product is isolated as a yellow solid (47% yield).
Step 4: Reductive Amination with 3-Aminopropanol
Compound 4 reacts with 3-aminopropanol in methanol under reductive amination conditions. Sodium cyanoborohydride facilitates the formation of N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine (Compound 5). The product is purified via distillation (68% yield).
Step 5: Boc Protection
Compound 5 is treated with di-tert-butyl dicarbonate (Boc anhydride) in methanol to introduce the tert-butyl carbamate group (Compound 6). This step protects the amine functionality, enabling subsequent oxidative cyclization (85% yield).
Step 6: Oxidative Cyclization to the Diazepine Ring
Metachloroperbenzoic acid (mCPBA) in dichloromethane induces oxidative cyclization of Compound 6, forming the diazepine ring (Compound 7). The reaction proceeds at 15°C for 5 hours, followed by extraction and silica gel chromatography to isolate the final tert-butyl ester (26% yield). To obtain the ethyl ester variant, a transesterification step with ethanol and catalytic acid is required.
Enaminoketone Condensation-Cyclization Strategy
A shorter route, adapted from Tetrahedron Letters (2003), employs enaminoketones and hydrazines to construct the pyrazolo-diazepine core.
Enaminoketone Synthesis
Dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate reacts with trimethylborate in methyl tert-butyl ether (MTBE) to form a stable enaminoketone intermediate. Treatment with methyl oxalyl chloride yields the crystalline enaminoketone (Compound 8, 50% yield).
Hydrazine Condensation and Cyclization
Condensation of Compound 8 with 2-hydrazinoethanol in methanol and aqueous HCl produces a pyrazole-alcohol intermediate. Lactonization with 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) forms the pyrazolo-oxazine ring. Acidic hydrolysis of the ester followed by cyclization with ethyl chloroformate introduces the ethyl ester group (40% overall yield).
Hydrochloride Salt Formation
The free base of the compound is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to precipitate the hydrochloride salt. The reaction is typically conducted at 0–5°C to avoid decomposition, yielding a white crystalline solid (95% purity by HPLC).
Comparative Analysis of Methods
Critical Reaction Optimization
- Oxidative Cyclization : Use of mCPBA in dichloromethane ensures regioselective ring formation but requires strict temperature control to avoid over-oxidation.
- Transesterification : Ethanol and p-toluenesulfonic acid (2 mol%) at reflux (78°C) for 12 hours achieve complete conversion of the tert-butyl ester to the ethyl ester.
- Salt Formation : Ethanol is preferred over dichloromethane for hydrochloride salt precipitation due to higher solubility of the free base.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis to form carboxylic acid derivatives:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HCl/H₂O | Carboxylic acid | Intermediate for amide coupling |
| Basic | NaOH/EtOH | Carboxylate salt | Improves water solubility |
Hydroxyl Group Reactions
The 7-hydroxy group participates in:
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions .
-
Oxidation : Converts to ketone derivatives using Jones reagent (CrO₃/H₂SO₄).
Derivatization via Diazepine Nitrogen
The diazepine ring’s secondary amine undergoes selective modifications:
| Reaction Type | Reagents/Conditions | Product | Purpose |
|---|---|---|---|
| Acylation | Acetic anhydride, DMAP | N-acetyl derivative | Stability enhancement |
| Buchwald Coupling | Pd(OAc)₂, XPhos, aryl halide | Aryl-substituted analogs | Kinase inhibitor development |
| Reductive Amination | NaBH₃CN, aldehydes | N-alkylated derivatives | Bioactivity optimization |
Ring-Expansion and Fusion Reactions
The diazepine core reacts with electrophiles to form larger heterocycles:
Stability and Degradation Pathways
-
pH Sensitivity : Degrades in strongly acidic (>3) or basic (>10) conditions via ring-opening .
-
Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA data).
Key Research Findings
Scientific Research Applications
Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Research Findings
Synthetic Advantages : Microwave-assisted synthesis (e.g., for ferrocenyl derivatives) reduces reaction times by 50–70% and increases yields by 20–30% compared to traditional methods .
Bioactivity Trends :
- The 7-hydroxy group enhances interaction with biological targets (e.g., kinases or viral polymerases) via hydrogen bonding .
- Ethyl carboxylate improves metabolic stability over methyl esters, as seen in pharmacokinetic studies of related compounds .
Salt Form Impact : Hydrochloride salts generally exhibit higher aqueous solubility, critical for in vivo efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare pyrazolo[1,5-a][1,4]diazepine derivatives, and how can they be optimized for the target compound?
- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or ketoesters. For example, describes the use of silica gel column chromatography (eluent: dichloromethane/methanol) for purification of related compounds, yielding white solids with decomposition temperatures around 195–230°C. Reaction optimization may focus on solvent selection (e.g., toluene/tert-butanol/dichloroethane mixtures as in ), stoichiometric ratios of reagents (e.g., triethylamine as a base), and reflux conditions to improve yield and purity .
Q. How can the purity and structural identity of the compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR can confirm proton environments and carbon frameworks. For instance, reports detailed shifts for pyrazolo-diazepine derivatives, such as hydroxy and ethyl ester groups.
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., calculated vs. observed m/z in and ).
- Melting point/decomposition temperature : Consistency with literature values (e.g., 195–230°C in ) indicates purity .
Q. What chromatographic methods are effective for purifying this compound?
- Methodology : Silica gel chromatography with gradients of dichloromethane/methanol (e.g., 95:5 to 90:10) is widely used ( ). For polar impurities, reverse-phase HPLC with acetonitrile/water buffers may enhance resolution. highlights the use of hexane/ethyl acetate (3:1) for recrystallization, which could be adapted for final purification .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved when characterizing this compound?
- Methodology : Cross-validate with advanced techniques:
- X-ray crystallography : and demonstrate how single-crystal X-ray diffraction resolves torsional angles (e.g., 55.6° for carboxylate groups) and confirms stereochemistry.
- 2D NMR (COSY, HSQC) : These can untangle overlapping signals in complex spectra, particularly for diastereotopic protons in the tetrahydro-diazepine ring .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffered solutions (pH 1–12) at 40–60°C for 1–4 weeks, monitoring degradation via HPLC ( references similar protocols for related pharmaceuticals).
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., 195–230°C in ) to guide storage conditions .
Q. How can computational chemistry aid in predicting the compound’s reactivity or biological activity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Screen against targets like the RSV polymerase ( references pyrazolo-diazepines as non-nucleoside inhibitors), using software like AutoDock or Schrödinger .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?
- Methodology : Synthesize analogs with modifications at key positions (e.g., substituents on the pyrazole or diazepine rings). and provide examples of functionalization at position 7 and heterocycle fusion. Test these analogs in bioassays (e.g., antiviral or enzyme inhibition) and correlate results with steric/electronic parameters (e.g., Hammett constants) .
Q. How can spectroscopic contradictions (e.g., unexpected IR or MS peaks) be systematically investigated?
- Methodology :
- Isotopic labeling : Introduce C or N labels to trace unexpected fragments in HRMS.
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that may cause signal splitting. ’s IR and MS data for related compounds serve as benchmarks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
